molecular formula C7H12O4 B083289 2-(2-Hydroxyethoxy)ethyl acrylate CAS No. 13533-05-6

2-(2-Hydroxyethoxy)ethyl acrylate

Cat. No.: B083289
CAS No.: 13533-05-6
M. Wt: 160.17 g/mol
InChI Key: RWXMAAYKJDQVTF-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethoxy)ethyl acrylate is a chemical compound with the molecular formula C₇H₁₂O₄This compound is a type of acrylate ester, which is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

2-(2-Hydroxyethoxy)ethyl acrylate can be synthesized through the esterification of diethylene glycol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove water formed during the reaction. Industrial production methods may involve continuous processes to ensure high yield and purity .

Chemical Reactions Analysis

2-(2-Hydroxyethoxy)ethyl acrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include radical initiators like benzoyl peroxide for polymerization and acids or bases for hydrolysis. Major products formed from these reactions include polymers, esters, and the hydrolysis products .

Mechanism of Action

The mechanism by which diethylene glycol monoacrylate exerts its effects is primarily through its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and cells, making it useful in biomedical applications. The pathways involved include radical polymerization and esterification reactions .

Comparison with Similar Compounds

2-(2-Hydroxyethoxy)ethyl acrylate can be compared with other similar compounds, such as:

This compound is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications .

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-2-7(9)11-6-5-10-4-3-8/h2,8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXMAAYKJDQVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5050397
Record name 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13533-05-6
Record name 2-(2-Hydroxyethoxy)ethyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13533-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylene glycol monoacrylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013533056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-(2-hydroxyethoxy)ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5050397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-hydroxyethoxy)ethyl acrylate
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Record name DIETHYLENE GLYCOL MONOACRYLATE
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Synthesis routes and methods I

Procedure details

25 g (0.235 mol) of diethylene glycol was dissolved in 150 mL of THF. 18 mL of (0.13 mol) of triethyl amine was added, followed by the dropwise addition of 10.8 g (8 mL, 0.12 mol) of acryloyl chloride. The reaction temperature was kept below 30° C. The reaction was allowed to continue for 2 hours at room temperature. The precipitated triethyl amine hydrochloride was removed by filtration, 100 mg BHT was added and the solvent was removed under reduced pressure. Diethylene glycol monoacrylate was purified on a Prochrom LC80-system, using Kromasil 60A 10 μm spherical silica. Methylene chloride/ethyl acetate 60/40 was used as eluent at a flow rate of 200 mL/min. 10 mg BHT was added before evaporation of the eluent. 9.4 g of diethylene glycol monoacrylate was isolated.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Using 0.3 g (0.003 mole) of sulfuric acid as a catalyst, 72 g (1 mole) of acrylic acid was reacted with 106 g (1 mole) of diethylene glycol. The reaction mixture was neutralized with 0.34 g (0.006 mole) of potassium hydroxide, and 0.16 g (0.1 mass %) of hydroquinon was added as a stabilizer. Thus, diethylene glycol monoacrylate (A1-5) was obtained.
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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